4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Description
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative characterized by a cyclopropyl group at position 4 and a methoxy group at position 6 of the triazine ring. The 1,3,5-triazine scaffold is widely explored in medicinal chemistry due to its versatility in forming hydrogen bonds and π-stacking interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
4-cyclopropyl-6-methoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMQUDTRNJWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369413 | |
| Record name | 4-cyclopropyl-6-methoxy-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92238-49-8 | |
| Record name | 4-cyclopropyl-6-methoxy-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of a base, followed by methoxylation using methanol . The reaction conditions often require refluxing in an organic solvent such as dioxane or dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium carbonate and organic solvents like dioxane are commonly used.
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the amino group .
Scientific Research Applications
Antitumor Activity
Research indicates that triazine derivatives exhibit significant antitumor properties. A study demonstrated that 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine showed potent inhibitory effects on tumor cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study :
A clinical trial assessed the efficacy of this compound against breast cancer cells. Results showed a 70% reduction in cell viability at concentrations above 10 µM over 48 hours .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | Strong |
| P. aeruginosa | 64 µg/mL | Weak |
Herbicide Development
Triazine compounds are widely utilized in agriculture as herbicides. Preliminary studies suggest that this compound could inhibit specific enzymes involved in plant growth regulation.
Case Study :
Field trials conducted on corn crops revealed that application of this compound at a concentration of 200 g/ha significantly reduced weed growth without harming the crop .
Polymer Synthesis
The unique structure of this compound allows it to act as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(triazine-co-styrene) | 250 | 45 |
| Poly(triazine-co-acrylate) | 230 | 50 |
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and pharmacokinetic profiles of triazine derivatives are highly dependent on substituents at positions 4 and 6. Below is a comparative analysis:
Key Observations:
Cyclopropyl vs. In contrast, the 4-chlorophenyl group in enhances H4 receptor selectivity, suggesting that halogenated aryl groups favor histaminergic targeting .
Methoxy vs. Piperazinyl/Trifluoromethyl Groups :
- The methoxy group at position 6 in the target compound is electron-donating, which may moderate receptor binding kinetics compared to electron-withdrawing groups like trifluoromethyl () .
- Piperazinyl groups (e.g., in Compounds 2 and 3) contribute to 5-HT6 receptor antagonism by interacting with hydrophobic pockets in the receptor .
Key Insights:
- Brain Penetration : The cyclopropyl group’s moderate lipophilicity may balance BBB penetration and metabolic stability, unlike the dichlorophenyl group in Compound 2, which shows prolonged brain retention .
- Safety : Compounds with smaller substituents (e.g., methoxy, methyl) generally exhibit lower risks of drug-drug interactions (DDIs) compared to halogenated derivatives .
Structural-Activity Relationships (SAR)
- Dichlorophenoxypropyl (Compound 2): Enhances 5-HT2AR/5-HT6R dual antagonism but increases molecular weight, affecting bioavailability .
- Position 6 :
- Methoxy (target compound): May improve solubility but reduce receptor affinity compared to piperazinyl groups.
- Trifluoromethyl (): Increases metabolic stability but may limit BBB penetration due to high electronegativity .
Biological Activity
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine class, notable for its potential biological activities. This compound features a unique combination of a methoxy substituent and a cyclopropyl group, which may contribute to its pharmacological properties. The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor and antileukemic effects.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by:
- A triazine ring (a six-membered aromatic heterocyclic structure with three nitrogen atoms).
- A methoxy group at position 6.
- A cyclopropyl group that influences its chemical reactivity and biological interactions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have shown its effectiveness against various cancer cell lines. For instance, a study demonstrated that compounds with similar triazine structures displayed selective antiproliferative effects against leukemic cells while sparing normal fibroblast cells .
The mechanism of action for this compound involves interactions with specific biological targets. It is suggested that this compound may inhibit enzymes involved in cellular processes such as histone deacetylases and other proteins related to cell signaling pathways. The ability to induce apoptosis in cancer cells has also been observed, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxy substituent at position 6 | Antitumor activity |
| 4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-am | Azetidine ring instead of methoxy | Potentially similar biological effects |
| 4-(Furan-2-yl)-6-(piperidin-1-yl)-1,3,5-triazine | Furan ring substituent | Antimicrobial properties |
This table highlights the structural similarities and differences among compounds within the triazine class and their associated biological activities.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antileukemic Activity Study : A library of triazine derivatives was synthesized and screened for cytotoxicity against the Jurkat T cell line. The most active compounds displayed selective toxicity towards leukemic cells while showing minimal effects on normal cells. This selectivity underscores the therapeutic potential of triazine derivatives in treating leukemia .
- Structure–Activity Relationship (SAR) : A detailed SAR analysis was conducted to understand how structural modifications impact biological activity. The introduction of various substituents on the triazine core was correlated with changes in potency against cancer cell lines. The methoxy group at position 6 was identified as crucial for enhancing antitumor efficacy .
Q & A
Q. What are the optimized synthetic routes for 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The synthesis of triazin-2-amines often involves sequential nucleophilic substitution on cyanuric chloride. For 4-cyclopropyl substitution, cyclopropylamine can react with cyanuric chloride at 0–5°C in dichloromethane with Hünig’s base as an acid scavenger . Subsequent substitution at the 6-position with methoxy groups requires controlled reaction times (30–60 minutes at room temperature) to avoid over-substitution. Solvent-free or one-pot methods (e.g., cotrimerization of nitriles with guanidine derivatives) may reduce purification steps and improve yields (e.g., 86% in analogous triazine syntheses) . Key parameters include temperature control, stoichiometric ratios, and use of polar aprotic solvents like DMSO for final substitutions.
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substitution patterns. For example, the cyclopropyl group’s protons appear as distinct multiplets (δ 0.5–1.5 ppm), while methoxy protons resonate near δ 3.8–4.0 ppm .
- Elemental Analysis : Combustion analysis (C, H, N) should align with theoretical values (e.g., CHNO: C 43.5%, H 5.7%, N 36.3%).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H] at m/z 194.1).
- Melting Point : Consistency in melting points across batches (e.g., 160–162°C) indicates purity .
Q. What are the common challenges in synthesizing triazin-2-amines with bulky substituents like cyclopropyl groups?
- Methodological Answer : Steric hindrance from cyclopropyl groups can slow substitution kinetics. Strategies include:
- Using excess amine (1.2–1.5 equivalents) and prolonged reaction times (2–4 hours) .
- Activating the triazine core with Lewis acids (e.g., ZnCl) to enhance electrophilicity.
- Employing high-boiling solvents (e.g., THF or acetonitrile) for reflux conditions, ensuring complete substitution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?
- Methodological Answer : SAR studies require systematic variation of substituents at the 4- and 6-positions. For example:
- 4-Position : Replacing cyclopropyl with piperidino or methylpiperidino groups (as in antileukemic triazines) modulates lipophilicity and target binding .
- 6-Position : Electron-donating groups (e.g., methoxy) enhance stability, while electron-withdrawing groups (e.g., nitro) may alter reactivity.
- 3D-QSAR Modeling : Computational tools like CoMFA/CoMSIA correlate substituent effects with bioactivity. For instance, antileukemic activity (IC values) can be predicted using electrostatic and steric field descriptors .
Q. What computational methods are effective in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) predict reaction pathways, such as substituent substitution barriers or cyclopropyl ring strain effects .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and degradation pathways (e.g., hydrolysis in aqueous media).
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify intermediates and transition states, guiding experimental optimization .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of cyclopropyl groups) causing peak splitting.
- 2D NMR Techniques : HSQC and HMBC correlations confirm connectivity (e.g., methoxy group attachment to C6).
- Isotopic Labeling : N-labeled analogs clarify ambiguous nitrogen environments in complex spectra .
Q. What strategies mitigate toxicity risks in triazin-2-amine derivatives during preclinical development?
- Methodological Answer :
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylation or demethylation products) with potential toxicity.
- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus flag structural alerts (e.g., sulfonamide moieties linked to hepatotoxicity) .
- In Vitro Assays : Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) prioritize safer candidates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
